molecular formula C10H11NO3 B6990401 3-(1,3-Benzoxazol-7-yloxy)propan-1-ol

3-(1,3-Benzoxazol-7-yloxy)propan-1-ol

Cat. No.: B6990401
M. Wt: 193.20 g/mol
InChI Key: OAOYQXVFQQXEMA-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-7-yloxy)propan-1-ol is an organic compound that features a benzoxazole ring attached to a propanol chain. Benzoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzoxazol-7-yloxy)propan-1-ol typically involves the reaction of 7-hydroxybenzoxazole with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the benzoxazole attacks the carbon atom of the chloropropanol, displacing the chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-7-yloxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted benzoxazole derivatives.

Scientific Research Applications

3-(1,3-Benzoxazol-7-yloxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzoxazol-7-yloxy)propan-1-ol involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The propanol chain may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzoxazol-7-yloxy)propan-2-ol
  • 3-(1,3-Benzoxazol-5-yloxy)propan-1-ol
  • 3-(1,3-Benzoxazol-6-yloxy)propan-1-ol

Uniqueness

3-(1,3-Benzoxazol-7-yloxy)propan-1-ol is unique due to the specific positioning of the benzoxazole ring and the propanol chain, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-(1,3-benzoxazol-7-yloxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-5-2-6-13-9-4-1-3-8-10(9)14-7-11-8/h1,3-4,7,12H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOYQXVFQQXEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCO)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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